molecular formula C9H9BrN2 B6165965 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 860362-51-2

3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B6165965
CAS RN: 860362-51-2
M. Wt: 225.1
InChI Key:
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Description

3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine, also known as 3-bromo-2,5-DM-1H-PP, is a heterocyclic aromatic compound that is used in scientific research for its unique properties. It is a member of the pyrrolo[3,2-b]pyridine family, which is a class of six-membered nitrogen-containing heterocycles. This compound has been studied for its potential as a synthetic intermediate in the production of pharmaceuticals and its ability to bind to certain receptor sites in the body. It has also been used in other scientific research applications, such as in the study of the mechanism of action of certain drugs.

Scientific Research Applications

3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridineDM-1H-PP has been used in scientific research for a variety of applications. It has been studied for its potential as a synthetic intermediate in the production of pharmaceuticals and its ability to bind to certain receptor sites in the body. It has also been used in the study of the mechanism of action of certain drugs, as well as in the study of the biochemical and physiological effects of certain drugs. In addition, it has been used in the study of the structure and reactivity of certain compounds.

Mechanism of Action

The mechanism of action of 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridineDM-1H-PP is not fully understood. However, it is thought to act as an agonist at certain receptor sites in the body. It has been shown to bind to certain receptor sites, which can then lead to the activation of certain signaling pathways that can lead to changes in the biochemical and physiological responses of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridineDM-1H-PP are not fully understood. However, it has been shown to bind to certain receptor sites in the body, which can lead to the activation of certain signaling pathways that can lead to changes in the biochemical and physiological responses of the body. For example, it has been shown to have an effect on the production of certain hormones, such as adrenaline and cortisol. It has also been shown to have an effect on the production of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The use of 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridineDM-1H-PP in laboratory experiments has both advantages and limitations. One advantage is that it is relatively inexpensive and easily accessible. Additionally, it is relatively stable and can be stored for long periods of time. A limitation is that it is not as soluble in water as some other compounds, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridineDM-1H-PP in scientific research. One potential direction is the use of this compound in the development of new pharmaceuticals. Additionally, it could be used in the study of the biochemical and physiological effects of certain drugs, as well as in the study of the structure and reactivity of certain compounds. Additionally, it could be used in the study of the mechanism of action of certain drugs, as well as in the study of the biochemical and physiological effects of certain drugs. Finally, it could be used in the study of the receptor binding properties of certain compounds.

Synthesis Methods

3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridineDM-1H-PP can be synthesized by a variety of methods. One method involves the reaction of 2-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine with bromine in aqueous acetic acid. This reaction yields 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridinedimethyl-1H-pyrrolo[3,2-b]pyridine as the only product. Another method involves the reaction of 2-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine with ethyl bromide in anhydrous acetic acid. This reaction yields 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridinedimethyl-1H-pyrrolo[3,2-b]pyridine as the only product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine involves the bromination of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine.", "Starting Materials": [ "2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine", "Bromine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, stir the reaction mixture for an additional 2 hours.", "Step 4: Add hydrogen peroxide to the reaction mixture to quench the excess bromine.", "Step 5: Add sodium hydroxide to the reaction mixture to adjust the pH to basic.", "Step 6: Extract the product with a suitable organic solvent and purify by column chromatography." ] }

CAS RN

860362-51-2

Molecular Formula

C9H9BrN2

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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